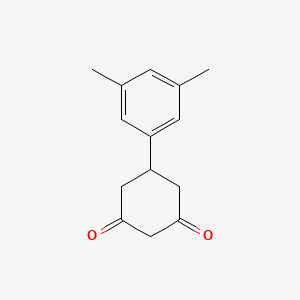
N,N-Dibenzyl-N'-(4-butoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of two benzyl groups and a 4-butoxyphenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can be achieved through a two-step process involving the reaction of N,N-dibenzyl cyanamide with 4-butoxyaniline. The reaction typically involves the use of cyanamide as a starting material, which reacts with dibenzylamine to form N,N-dibenzyl cyanamide. This intermediate is then reacted with 4-butoxyaniline under mild conditions to yield N,N-Dibenzyl-N’-(4-butoxyphenyl)urea .
Industrial Production Methods
Industrial production of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of efficient and environmentally friendly methods, such as the one described above, is preferred to minimize waste and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-N’-(4-butoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibenzylaniline: This compound is similar in structure but lacks the butoxyphenyl group.
N,N-Dibenzylurea: This compound is structurally similar but does not contain the butoxyphenyl group.
Uniqueness
N,N-Dibenzyl-N’-(4-butoxyphenyl)urea is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
86764-39-8 |
|---|---|
Fórmula molecular |
C25H28N2O2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(4-butoxyphenyl)urea |
InChI |
InChI=1S/C25H28N2O2/c1-2-3-18-29-24-16-14-23(15-17-24)26-25(28)27(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3,(H,26,28) |
Clave InChI |
KXUIQZOAXMVOMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



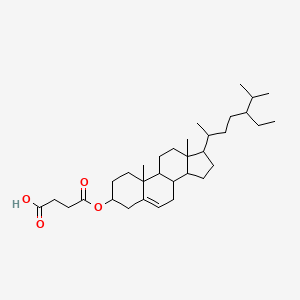

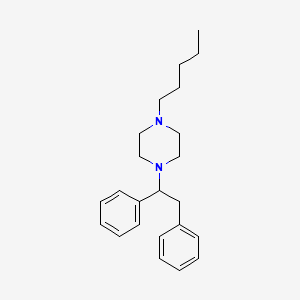
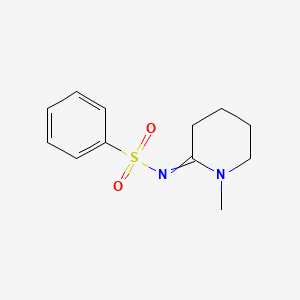
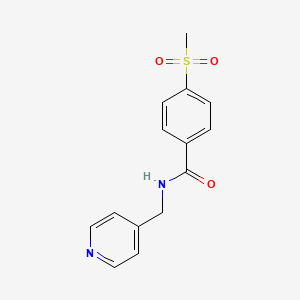

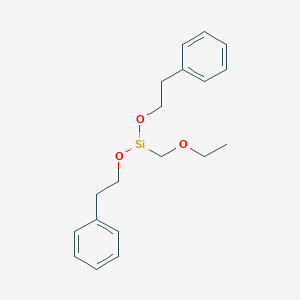
phosphanium chloride](/img/structure/B14412765.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
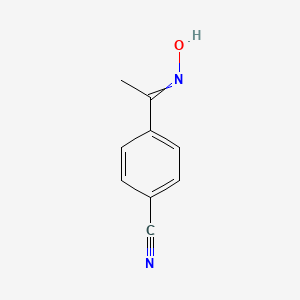
![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
